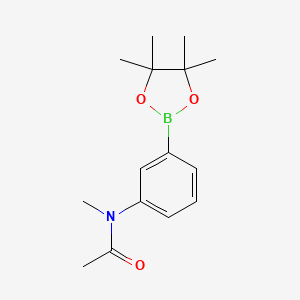![molecular formula C24H32N6O4 B2413587 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848735-03-5](/img/structure/B2413587.png)
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a derivative of purine . Purine derivatives have been synthesized and investigated for their potential role as antitumor agents .
Synthesis Analysis
A series of 2,6,9-trisubstituted purine derivatives have been synthesized using a three-step synthetic procedure involving microwave irradiation . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structure analysis of a similar compound revealed that the three rings, benzene ring A, imidazole ring B, and ring C, are almost planar with respect to each other .Applications De Recherche Scientifique
Adenosine Receptor Antagonism
A study by Szymańska et al. (2016) investigated a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for their affinities to adenosine receptors (ARs). The most potent A1 AR antagonist in the series was a structurally similar compound, emphasizing the importance of such structures in AR antagonism and potential therapeutic applications (Szymańska et al., 2016).
Synthesis and Fluorescence Properties
Inada et al. (1972) synthesized a series of naphthalimide derivatives, including some structurally similar to the compound . The study explored their fluorescence spectra, indicating a potential use in the field of fluorescence-based applications (Inada et al., 1972).
Anti-inflammatory Activity
Kaminski et al. (1989) explored a series of pyrimidopurinediones, demonstrating anti-inflammatory activity in an adjuvant-induced arthritis rat model. This suggests potential therapeutic applications in treating chronic inflammation (Kaminski et al., 1989).
Purine Derivative Synthesis
Hesek and Rybár (1994) reported the synthesis of thiadiazepino-[3,2-f]-purine ring systems, indicating the versatility of purine derivatives in synthesizing novel chemical structures for various applications (Hesek & Rybár, 1994).
Analgesic Activity
Zygmunt et al. (2015) explored the analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. Their findings suggest that similar compounds, like the one , might possess significant analgesic properties (Zygmunt et al., 2015).
Ligands for Serotonin Receptors
Jurczyk et al. (2004) synthesized 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives showing high affinity for 5-HT(1A) receptors. This implies potential applications in the development of drugs targeting serotonin receptors (Jurczyk et al., 2004).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from pyrimidin-4-yl, exhibiting analgesic and anti-inflammatory activities. This indicates that derivatives of the compound could have similar applications (Abu‐Hashem et al., 2020).
Intermolecular Interactions
Shukla et al. (2020) conducted a quantitative investigation of intermolecular interactions in a xanthine derivative, suggesting the potential for designing new materials based on such molecular interactions (Shukla et al., 2020).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) studied 7,8-polymethylenepurine derivatives for antiviral and antihypertensive activities, suggesting potential therapeutic applications for similar compounds (Nilov et al., 1995).
Propriétés
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-4-34-19-7-5-18(6-8-19)29-15-17(2)16-30-20-21(25-23(29)30)26(3)24(32)28(22(20)31)10-9-27-11-13-33-14-12-27/h5-8,17H,4,9-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEOGBFCSJIKCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

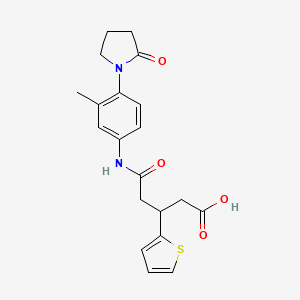
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)


![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)
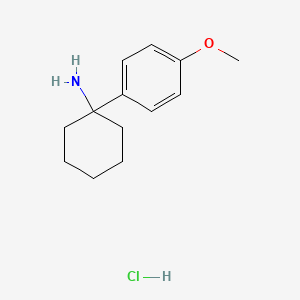
![2,2-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2413513.png)
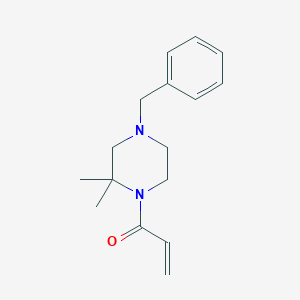
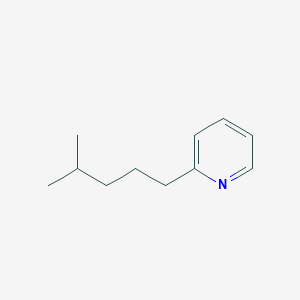


![(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2413525.png)
